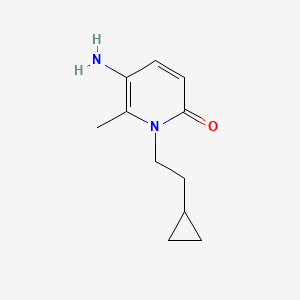

5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one

Description

5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one is a bicyclic organic compound featuring a dihydropyridinone core substituted with a 2-cyclopropylethyl group at the N1 position, a methyl group at C6, and an amino group at C5. Its molecular formula is C₁₁H₁₇N₂O, with a molecular weight of 193.27 g/mol. The 2-cyclopropylethyl substituent introduces steric bulk and hydrophobicity, which may influence its physicochemical properties and biological interactions compared to analogs with shorter or polar substituents .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

5-amino-1-(2-cyclopropylethyl)-6-methylpyridin-2-one |

InChI |

InChI=1S/C11H16N2O/c1-8-10(12)4-5-11(14)13(8)7-6-9-2-3-9/h4-5,9H,2-3,6-7,12H2,1H3 |

InChI Key |

MENWUHWQSWGHNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1CCC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylethylamine with 3-methyl-2-pyridone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of more efficient catalysts and solvents can enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyridinone derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-cyclopropylethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 5-amino-6-methyl-1,2-dihydropyridin-2-one derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Theoretical Property Comparison

Key Observations

Substituent Effects on Hydrophobicity: The 2-cyclopropylethyl group in the target compound enhances hydrophobicity compared to methoxymethyl or hydroxyethyl analogs. This may improve blood-brain barrier penetration or interaction with lipophilic targets .

Solubility and Polarity :

- Polar substituents (e.g., hydroxyethyl , methoxymethyl ) increase aqueous solubility but may reduce bioavailability due to rapid renal clearance .

- The ethoxyethyl group offers intermediate polarity, balancing solubility and membrane permeability .

Synthetic Accessibility :

- Introduction of cyclopropylethyl groups may require specialized alkylation reagents (e.g., cyclopropane-containing epoxides), whereas methoxymethyl or hydroxyethyl groups are easier to install via standard nucleophilic substitutions .

Biological Activity (Inferred) :

- While direct biological data for the target compound are unavailable, analogs like D1 (a triazine derivative with allylsulfanyl groups) demonstrate substituent-dependent activity against microbial predation . This suggests that bulky substituents like cyclopropylethyl could modulate interactions with biological targets.

Research Findings and Methodological Considerations

- Crystallography: Programs like SHELXL () are critical for determining crystal structures of dihydropyridinone derivatives. For example, fipronil’s structure was resolved using similar methods .

- Thermal Analysis : Polymorph screening (e.g., via differential scanning calorimetry) could reveal stability differences between the target compound and its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.